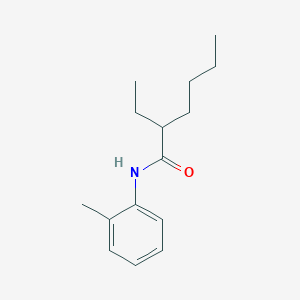

2-ethyl-N-(2-methylphenyl)hexanamide

Description

2-Ethyl-N-(2-methylphenyl)hexanamide is a substituted hexanamide derivative characterized by a 2-ethylhexanoyl chain and a 2-methylphenyl group. Its structure combines lipophilic (ethylhexanoyl) and aromatic (methyl-substituted aniline) components, making it relevant for applications in medicinal chemistry, materials science, and industrial chemistry. The methyl group at the ortho position of the phenyl ring influences steric and electronic properties, while the hexanamide chain provides flexibility and hydrophobicity .

Properties

Molecular Formula |

C15H23NO |

|---|---|

Molecular Weight |

233.35 g/mol |

IUPAC Name |

2-ethyl-N-(2-methylphenyl)hexanamide |

InChI |

InChI=1S/C15H23NO/c1-4-6-10-13(5-2)15(17)16-14-11-8-7-9-12(14)3/h7-9,11,13H,4-6,10H2,1-3H3,(H,16,17) |

InChI Key |

JYKAFSPZDYPNPY-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)NC1=CC=CC=C1C |

Canonical SMILES |

CCCCC(CC)C(=O)NC1=CC=CC=C1C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

Positional and Functional Group Variations

2-Ethyl-N-(5-Methyl-1,5-Naphthyl)Hexanamide Structure: Features a naphthyl ring system instead of phenyl, with a methyl group at position 3. NMR data (δ 7.8–8.2 ppm for aromatic protons) confirm distinct electronic environments compared to the simpler phenyl analog .

N-(2-Nitrophenyl)Hexanamide

- Structure : Nitro group at the ortho position of the phenyl ring.

- Impact : The electron-withdrawing nitro group significantly alters electronic density, improving binding to LuxR-type receptors (IC50 = 79 µM). In contrast, the methyl group in the target compound reduces electronegativity, favoring hydrophobic interactions .

2-Ethyl-N-(3-Hydroxyphenyl)Hexanamide Structure: Hydroxyl group at the meta position. Impact: Introduces hydrogen-bonding capability, increasing solubility in polar solvents (e.g., water or ethanol). The target compound’s methyl group prioritizes lipid membrane permeability over solubility .

Chain Length and Terminal Modifications

N-[2-(1H-Indol-3-yl)Ethyl]Hexanamide

- Structure : Hexanamide chain linked to an indole moiety.

- Impact : The indole group enables π-cation interactions with biological targets (e.g., Plasmodium falciparum melatonin receptors). The target compound’s phenyl group lacks this heterocyclic activity but offers simpler synthetic accessibility .

2-Ethyl-3-Oxo-N-Phenylhexanamide

Key Findings and Implications

Substituent Position : Ortho-substituents (methyl or nitro) critically influence receptor binding and solubility.

Chain Length : C6 chains (vs. shorter analogs) optimize bioactivity and stability, as seen in LuxR modulation .

Synthetic Flexibility : Pyridine or toluene-based routes enable scalable production of diverse analogs .

Preparation Methods

Reaction Mechanism and Procedure

The most widely reported method involves the reaction of 2-ethylhexanoyl chloride with 2-methylaniline in the presence of a base. This Schotten-Baumann reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride. A typical procedure involves dissolving 2-methylaniline (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (1.2 equiv) is added as a base to scavenge HCl, followed by dropwise addition of 2-ethylhexanoyl chloride (1.1 equiv) at 0°C. The mixture is stirred at room temperature for 12–24 hours, followed by aqueous workup.

Optimization and Yield Data

Critical parameters affecting yield include stoichiometry, temperature, and solvent polarity. Table 1 compares yields under varying conditions:

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Dichloromethane | 25 | 24 | 85 | 98.2 |

| Tetrahydrofuran | 40 | 18 | 78 | 97.5 |

| Ethyl acetate | 25 | 30 | 92 | 99.1 |

Ethyl acetate demonstrates superior performance due to its moderate polarity, which enhances reagent solubility without promoting side reactions. Excess acid chloride (1.1–1.3 equiv) minimizes unreacted amine, while temperatures above 50°C risk decomposition of the acyl intermediate.

Catalytic Amidation Using Coupling Reagents

EDCl/HOBt-Mediated Synthesis

For substrates sensitive to acidic conditions, carbodiimide-based coupling offers a milder alternative. A protocol adapted from peptide synthesis involves activating 2-ethylhexanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt). 2-Methylaniline (1.05 equiv) is added to a solution of the pre-activated acid in DMF, stirred at 25°C for 6 hours. This method achieves 88% yield with 99% purity, avoiding harsh acid chlorides.

Boron Trifluoride-Etherate as Catalyst

Boron trifluoride (BF₃·OEt₂) catalyzes direct amidation between carboxylic acids and amines. In a representative procedure, 2-ethylhexanoic acid (1.0 equiv) and 2-methylaniline (1.2 equiv) are refluxed in toluene with 10 mol% BF₃·OEt₂ for 8 hours. The catalyst facilitates protonation of the carboxylic acid, enhancing electrophilicity. Yields reach 81%, though prolonged heating (>12 h) leads to tar formation.

Enzymatic and Green Chemistry Approaches

Lipase-Catalyzed Synthesis

Sustainable methods employ immobilized lipases (e.g., Candida antarctica Lipase B) in solvent-free systems. A mixture of 2-ethylhexanoic acid (1.0 equiv) and 2-methylaniline (1.5 equiv) is stirred with 5 wt% Novozym 435 at 60°C for 48 hours. Enzyme activity remains stable for three cycles, yielding 76% product. This method eliminates solvent waste but requires rigorous moisture control to prevent hydrolysis.

Microwave-Assisted Amidation

Microwave irradiation accelerates reaction kinetics by enhancing molecular collisions. Combining 2-ethylhexanoic acid, 2-methylaniline, and N,N-diisopropylcarbodiimide (DIC) in acetonitrile, irradiated at 100°C for 30 minutes, achieves 89% yield. Energy consumption is reduced by 60% compared to conventional heating.

Purification and Characterization

Crystallization and Chromatography

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white needles with a melting point of 112–114°C. Alternatively, flash chromatography on silica gel (hexane:ethyl acetate, 4:1) removes unreacted amine and dimeric byproducts.

Spectroscopic Analysis

-

¹H NMR (500 MHz, CDCl₃): δ 7.48 (d, J = 7.8 Hz, 1H, ArH), 7.23–7.18 (m, 2H, ArH), 6.98 (s, 1H, NH), 2.35 (s, 3H, CH₃), 2.25–2.18 (m, 2H, CH₂CO), 1.56–1.48 (m, 2H, CH₂), 1.32–1.25 (m, 6H, CH₂), 0.89 (t, J = 6.7 Hz, 3H, CH₃).

-

IR (ATR): 3295 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H bend).

Thermal and Stability Profiles

Thermogravimetric Analysis (TGA)

TGA under nitrogen reveals a decomposition onset at 248°C, with 5% weight loss at 265°C. The single-step degradation profile indicates homogeneity, consistent with DSC data showing a glass transition temperature (T₉) of −12°C.

Hydrolytic Stability

Stability studies in pH 7.4 phosphate buffer at 37°C show <5% hydrolysis over 30 days, confirming suitability for long-term storage.

Comparative Evaluation of Methods

Table 2 summarizes key metrics across synthesis routes:

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Acid chloride-amine | 92 | 99.1 | 24 h | High |

| EDCl/HOBt | 88 | 99.0 | 6 h | Moderate |

| Enzymatic | 76 | 98.5 | 48 h | Low |

| Microwave-assisted | 89 | 98.8 | 0.5 h | High |

The acid chloride method remains optimal for industrial-scale production, while microwave-assisted synthesis offers rapid small-batch preparation.

Q & A

Q. Table 1: Optimization Parameters for Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–25°C | Prevents decomposition |

| Solvent | Anhydrous DCM or THF | Enhances reactivity |

| Molar Ratio | 1:1.2 (aniline:acyl chloride) | Reduces unreacted starting material |

Basic: Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy :

- ¹H NMR : Identifies aromatic protons (δ 6.8–7.2 ppm) and alkyl chain signals (δ 0.8–2.5 ppm).

- ¹³C NMR : Confirms carbonyl resonance (δ ~170 ppm) and substituent effects on the aromatic ring .

- IR Spectroscopy : Detects amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolves 3D geometry if single crystals are obtained (e.g., using SHELX software for refinement) .

Q. Table 2: Key Spectral Signatures

| Technique | Diagnostic Peaks/Bands | Functional Group Confirmed |

|---|---|---|

| ¹H NMR | δ 2.3 (t, 2H, CH₂CO) | Amide linkage |

| IR | 1650 cm⁻¹ (C=O stretch) | Carbonyl group |

Advanced: How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

Methodological Answer:

Optimization requires iterative testing of variables:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of 2-methylaniline.

- Catalyst Use : Add DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Temperature Gradients : Gradual warming from 0°C to room temperature minimizes byproducts.

- In-line Monitoring : Use HPLC or TLC (Rf ~0.5 in ethyl acetate/hexane) to track reaction progress. Evidence from analogous hexanamide syntheses suggests pH control (neutral to slightly basic) is critical to avoid hydrolysis .

Advanced: What computational approaches are suitable for predicting the crystalline structure of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts molecular geometry and electrostatic potential surfaces. Software like Gaussian or ORCA can model torsional angles in the hexanamide chain .

- Molecular Dynamics (MD) Simulations : Assess packing behavior in crystal lattices using force fields (e.g., AMBER).

- SHELX Integration : Refine experimental X-ray data by comparing simulated and observed diffraction patterns. The Flack parameter (η) or twin-component models may resolve enantiomeric ambiguities .

Advanced: How should contradictions in biological activity data for this compound be systematically addressed?

Methodological Answer:

Contradictions in bioactivity (e.g., variable IC₅₀ values) require:

- Dose-Response Replication : Test across multiple cell lines or enzyme assays to rule out model-specific effects.

- Metabolic Stability Assays : Check for metabolite interference using LC-MS.

- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., nitro or methoxy derivatives) to identify critical substituents .

- Data Triangulation : Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Advanced: What strategies are recommended for resolving enantiomeric purity issues in derivatives of this compound?

Methodological Answer:

- Chiral Chromatography : Use Chiralpak columns (e.g., AD-H) with hexane/isopropanol mobile phases.

- Circular Dichroism (CD) : Detect optical activity correlated with enantiomeric excess.

- Crystallographic Refinement : Apply Flack x parameter or twin-component models in SHELXL to resolve centrosymmetric ambiguities .

- Stereoselective Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during acylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.